

Application Notes and Protocols for the Synthesis of 1-Ethynyl-1-cyclohexanol

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Compound of Interest

Compound Name: Ethynylcyclohexane

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This document provides detailed protocols and application notes for the synthesis of 1-Ethynyl-1-cyclohexanol, a valuable building block in organic synthesis and an important intermediate in the production of pharmaceuticals and other fine chemicals.^{[1][2][3]} The protocols outlined below are based on established laboratory procedures.^{[1][4]}

Introduction

1-Ethynyl-1-cyclohexanol is a tertiary alcohol containing a terminal alkyne functional group.^[1] This unique structure allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.^{[1][2]} It is a key precursor for various organic compounds used in research and development, including in the pharmaceutical and materials science sectors.^{[1][2]} The synthesis of 1-Ethynyl-1-cyclohexanol is typically achieved through the ethynylation of cyclohexanone.^{[5][6]}

Data Presentation

The following table summarizes key quantitative data for different synthetic routes to 1-Ethynyl-1-cyclohexanol, providing a comparison of their efficiencies and the physical properties of the final product.

Parameter	Method 1: Sodium Acetylide in Liquid Ammonia	Method 2: n-BuLi/TMSA	Physicochemical Properties
Yield	65-75%	80-90% (alternative procedure)[4]	Molecular Formula
Reagents	Cyclohexanone, Sodium, Acetylene, Liquid Ammonia[4]	Cyclohexanone, Trimethylsilylacetylene (TMSA), n-Butyllithium (n-BuLi), Tetrabutylammonium fluoride (TBAF)[1]	C ₈ H ₁₂ O[7]
Solvent	Liquid Ammonia, Diethyl Ether	Tetrahydrofuran (THF), Diethyl Ether[1]	Molecular Weight
Reaction Time	~20 hours for ammonia evaporation	~5.5 hours[1]	124.18 g/mol
Work-up	Acidification, Extraction[4]	Quenching with NH ₄ Cl, Extraction, Desilylation[1]	Appearance
Purification	Distillation under reduced pressure	Column Chromatography or Vacuum Distillation[1]	Colorless to pale yellow liquid/solid[3][8]
Boiling Point	74°C / 14 mmHg	Not explicitly stated, but product is distilled under vacuum.	180 °C (lit.)
Refractive Index (n ²⁰ D)	1.4822[4]	Not explicitly stated.	1.496
Melting Point	Not applicable (liquid at RT)	Not applicable (liquid at RT)	30-33 °C (lit.)
Density	Not explicitly stated.	Not explicitly stated.	0.967 g/mL at 25 °C (lit.)

Experimental Protocols

The following is a detailed protocol for the synthesis of 1-Ethynyl-1-cyclohexanol via the ethynylation of cyclohexanone using n-butyllithium and trimethylsilylacetylene, followed by desilylation. This method is often preferred for its high yield and avoidance of handling large quantities of liquid ammonia.

Materials:

- Cyclohexanone
- Trimethylsilylacetylene (TMSA)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Anhydrous Tetrahydrofuran (THF)
- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas (inert atmosphere)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Low-temperature bath (e.g., dry ice/acetone, -78 °C)

- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography (optional)
- Vacuum distillation apparatus (optional)

Procedure:

Step 1: Ethynylation of Cyclohexanone

- In a dry, inert atmosphere (argon or nitrogen), add a solution of trimethylsilylacetylene (3.23 g, 33 mmol) in anhydrous THF (30 mL) to a round-bottom flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (14.4 mL of a 2.5 M solution in hexane, 36 mmol) dropwise to the stirred solution.
- Stir the resulting mixture at -78 °C for 30 minutes.
- Slowly add a solution of cyclohexanone (2.94 g, 30 mmol) in anhydrous THF to the reaction mixture.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for 5 hours.^[1]
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.^[8]
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (3 x 30 mL).^[1]
- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.^[1]
- Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude silyl-protected intermediate.

Step 2: Desilylation

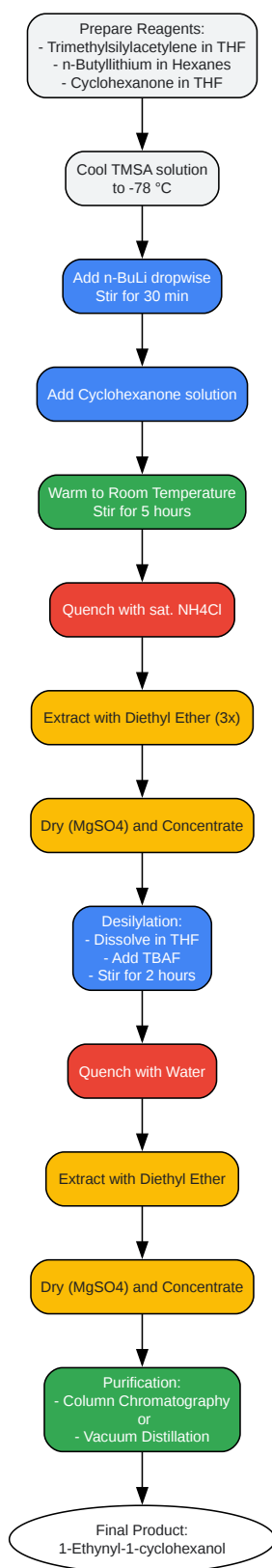
- Dissolve the crude product from Step 1 in THF.
- Add TBAF solution (1 M in THF) to the mixture.
- Stir the mixture at room temperature for 2 hours.^[8]
- Quench the reaction with water and extract with diethyl ether.^[8]
- Dry the combined organic layers over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.^[8]

Step 3: Purification

- Purify the crude 1-Ethynyl-1-cyclohexanol by either silica gel column chromatography or vacuum distillation to yield the final product.^{[1][8]}

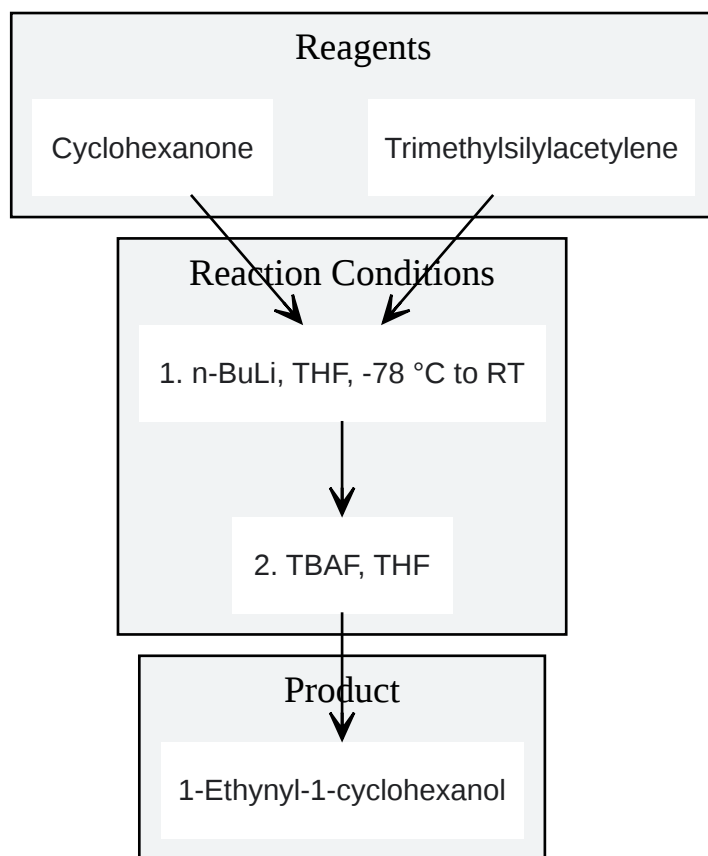
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of 1-Ethynyl-1-cyclohexanol.



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Caption: Workflow for the synthesis of 1-Ethynyl-1-cyclohexanol.



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